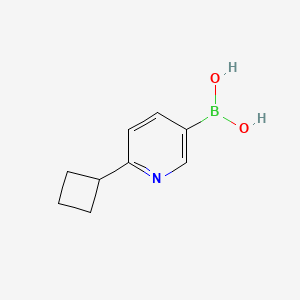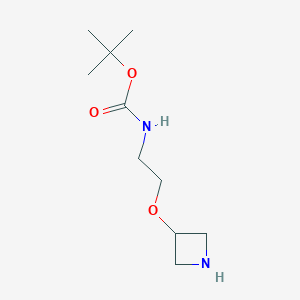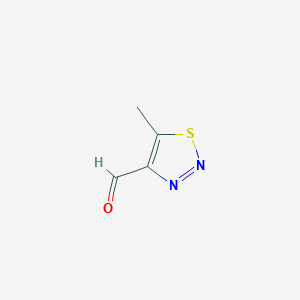
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazonoyl chlorides with thiosemicarbazides under basic conditions . Another approach involves the Hurd-Mori cyclization, which is a well-known method for constructing thiadiazole rings .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiadiazole ring can participate in various biochemical reactions, influencing enzyme activity and receptor binding . These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde include other thiadiazole derivatives such as 1,3,4-thiadiazole and 1,2,4-thiadiazole . These compounds share the thiadiazole ring structure but differ in the position and type of substituents.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the aldehyde group at the 4-position and the methyl group at the 5-position provides unique chemical properties that can be exploited in various applications .
Eigenschaften
CAS-Nummer |
27643-16-9 |
|---|---|
Molekularformel |
C4H4N2OS |
Molekulargewicht |
128.15 g/mol |
IUPAC-Name |
5-methylthiadiazole-4-carbaldehyde |
InChI |
InChI=1S/C4H4N2OS/c1-3-4(2-7)5-6-8-3/h2H,1H3 |
InChI-Schlüssel |
WDYGOLOQBGVWPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NS1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




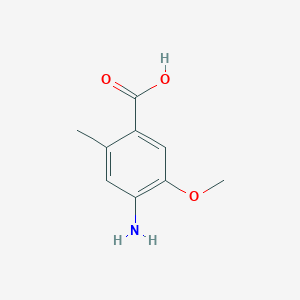

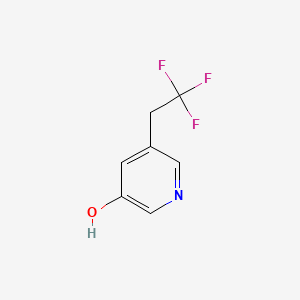

![N-[3-(bromomethyl)-3-(4-methoxybutoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13463396.png)
![2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B13463402.png)
